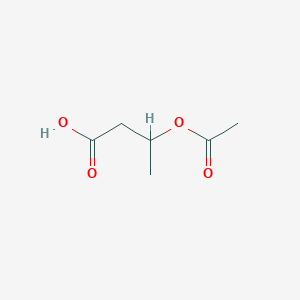

3-(Acetyloxy)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Acetyloxy)butanoic acid is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 146.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis is the most prominent reaction for 3-(acetyloxy)butanoic acid, occurring under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

In acidic media (e.g., H₂SO₄ or HCl), the ester group undergoes cleavage to yield 3-hydroxybutanoic acid and acetic acid:

C₆H₁₀O₄+H₂OH+C₄H₈O₃+CH₃COOH

Conditions :

Base-Catalyzed Hydrolysis (Saponification)

In alkaline solutions (e.g., NaOH), the reaction produces the sodium salt of 3-hydroxybutanoic acid and sodium acetate:

C₆H₁₀O₄+NaOH→C₄H₇O₃Na+CH₃COONa

Conditions :

Transesterification

This compound reacts with alcohols (e.g., methanol, ethanol) in the presence of catalysts to form new esters:

C₆H₁₀O₄+ROHacid/baseC₅H₈O₃R+CH₃COOH

Key Data :

| Alcohol (ROH) | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Ethanol | H₂SO₄ | 78 | LookChem (2021) |

| Methanol | NaOCH₃ | 92 | EvitaChem (2025) |

Esterification

The compound can undergo further esterification with alcohols or acid anhydrides to form more complex esters. For example, reaction with acetic anhydride produces mixed anhydrides:

C₆H₁₀O₄+(CH₃CO)2O→C₈H₁₂O₅+CH₃COOH

Conditions :

Decarboxylation

Under thermal conditions (>150°C), this compound undergoes decarboxylation to form 3-acetoxypropanal :

C₆H₁₀O₄ΔC₅H₈O₃+CO₂

Thermochemistry :

Oxidation

With strong oxidizing agents (e.g., KMnO₄), the hydroxyl group (after hydrolysis) oxidizes to a ketone:

C₄H₈O₃KMnO₄C₄H₆O₃+H₂O

Product : 3-Oxobutanoic acid (Afifi et al., 1999 )

Reduction

Catalytic hydrogenation reduces the ester to 3-hydroxybutanol :

C₆H₁₀O₄+H₂Pd/CC₄H₁₀O₂+CH₃COOH

Biological Transformations

In enzymatic systems (e.g., esterases), the compound undergoes hydrolysis to release acetic acid and 3-hydroxybutanoic acid, a metabolite linked to ketosis pathways (Hecht et al., 1999 ).

Eigenschaften

CAS-Nummer |

5864-66-4 |

|---|---|

Molekularformel |

C6H10O4 |

Molekulargewicht |

146.14 g/mol |

IUPAC-Name |

3-acetyloxybutanoic acid |

InChI |

InChI=1S/C6H10O4/c1-4(3-6(8)9)10-5(2)7/h4H,3H2,1-2H3,(H,8,9) |

InChI-Schlüssel |

RVBYGWWJLVDBHM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC(=O)O)OC(=O)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.